molecular formula C21H14ClN3O5 B400931 N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No.: B400931
M. Wt: 423.8g/mol
InChI Key: KFAVTCOUNVKAPK-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.

Properties

Molecular Formula

C21H14ClN3O5

Molecular Weight

423.8g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O5/c1-29-19-8-6-12(10-17(19)25(27)28)20(26)23-13-7-9-18-16(11-13)24-21(30-18)14-4-2-3-5-15(14)22/h2-11H,1H3,(H,23,26)

InChI Key

KFAVTCOUNVKAPK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Another approach utilizes nanocatalysts, metal catalysts, or ionic liquid catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic methodologies. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The choice of catalyst and reaction medium can significantly impact the efficiency and scalability of the production process .

Scientific Research Applications

N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide has a wide range of scientific research applications:

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